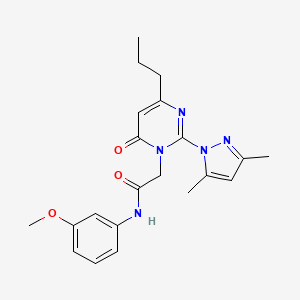

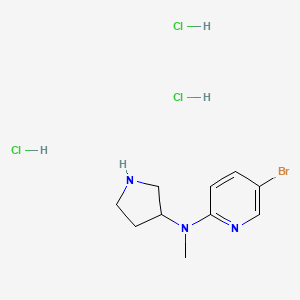

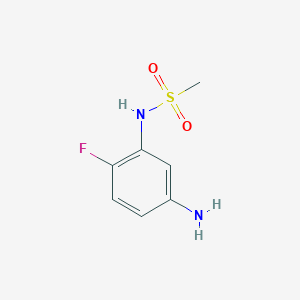

![molecular formula C8H16ClNO2 B2555634 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride CAS No. 2377036-09-2](/img/structure/B2555634.png)

7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride, also known as ANA-12, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the TrkB receptor, which is a member of the neurotrophin receptor family. TrkB is known to play a crucial role in neuronal development, plasticity, and survival. ANA-12 has been shown to have promising effects in preclinical studies and is currently being investigated for its potential use in various neurological disorders.

Applications De Recherche Scientifique

Efficient Synthesis and Chemical Properties

Aminomethylation and Derivative Synthesis

A study by Khrustaleva et al. (2018) explored the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the efficient synthesis of new 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This process underscores the compound's utility in generating structurally complex and diverse molecular frameworks, which are crucial for the development of new chemical entities (Khrustaleva et al., 2018).

One-pot Synthesis Techniques

Huynh et al. (2017) reported a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method highlights the compound's versatility and the efficiency of synthesizing spirocyclic compounds, which are of high interest in medicinal chemistry and drug design (Huynh et al., 2017).

Applications in Drug Discovery

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Gurry et al. (2015) described a novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, which was further applied in creating spirocyclic oxetane-fused benzimidazoles. This research demonstrates the compound's application in developing new tetracyclic systems with potential therapeutic properties (Gurry et al., 2015).

Novel GPR119 Agonists for Diabetes Treatment

Matsuda et al. (2018) focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds exhibit promising pharmacokinetic profiles and glucose-lowering effects in diabetic models, indicating their potential in diabetes treatment (Matsuda et al., 2018).

Anticancer Activity of Thia-Azaspiro Decane Derivatives

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives with observed moderate to high inhibition activities against various cancer cell lines. This study highlights the compound's relevance in developing novel anticancer agents (Flefel et al., 2017).

Propriétés

IUPAC Name |

7-azaspiro[3.5]nonane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-6-5-7(11)8(6)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONPUUOOFUASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(CC2O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

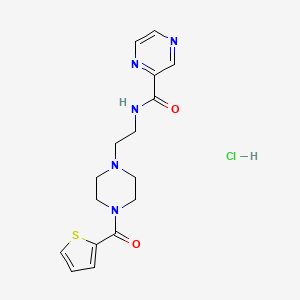

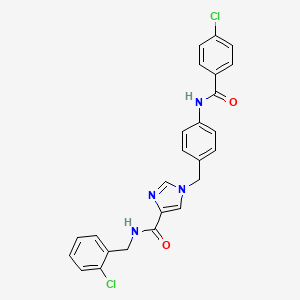

![Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2555555.png)

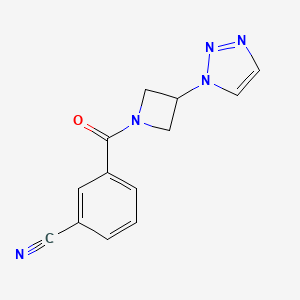

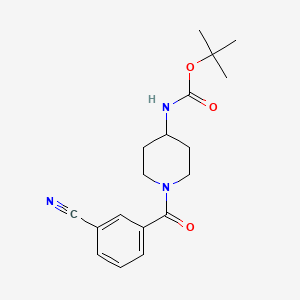

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

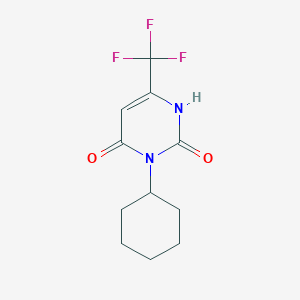

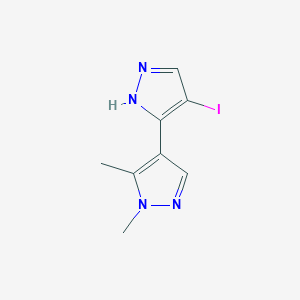

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)